2-(4-Chlorophenoxy)-1-(4-cycloheptylpiperazin-1-yl)ethanone;oxalic acid
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Overview
Description
2-(4-Chlorophenoxy)-1-(4-cycloheptylpiperazin-1-yl)ethanone; oxalic acid is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The compound consists of a chlorophenoxy group, a cycloheptylpiperazine moiety, and an ethanone linkage, combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(4-cycloheptylpiperazin-1-yl)ethanone typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The chlorophenoxy group can be synthesized through the reaction of 4-chlorophenol with an appropriate alkylating agent under basic conditions.
Cycloheptylpiperazine Formation: The cycloheptylpiperazine moiety can be prepared by reacting cycloheptylamine with piperazine under suitable conditions.
Coupling Reaction: The chlorophenoxy intermediate is then coupled with the cycloheptylpiperazine moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Oxalic Acid Addition: Finally, the oxalic acid is added to the reaction mixture to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethanone linkage, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions may target the chlorophenoxy group or the ethanone linkage, resulting in the formation of alcohols or reduced aromatic compounds.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Pharmacology: The compound may be investigated for its potential as a drug candidate, particularly in targeting specific receptors or enzymes.
Biochemistry: Studies on the interaction of the compound with biological macromolecules such as proteins and nucleic acids.
Medicine
Therapeutics: Potential use in the development of new therapeutic agents for treating various diseases.
Diagnostics: Possible applications in diagnostic assays or imaging techniques.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-cycloheptylpiperazin-1-yl)ethanone; oxalic acid would depend on its specific interactions with molecular targets. This may involve:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: A simpler analog with potential herbicidal properties.
1-(4-Chlorophenyl)piperazine: A related compound with pharmacological activity.
Cycloheptylamine: A precursor used in the synthesis of various piperazine derivatives.
Uniqueness
2-(4-Chlorophenoxy)-1-(4-cycloheptylpiperazin-1-yl)ethanone; oxalic acid is unique due to its combination of structural features, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-cycloheptylpiperazin-1-yl)ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O2.C2H2O4/c20-16-7-9-18(10-8-16)24-15-19(23)22-13-11-21(12-14-22)17-5-3-1-2-4-6-17;3-1(4)2(5)6/h7-10,17H,1-6,11-15H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADWVPAKVQNYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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